N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide
CAS No.: 941991-06-6
Cat. No.: VC6242216
Molecular Formula: C23H22N2O2
Molecular Weight: 358.441
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941991-06-6 |
|---|---|
| Molecular Formula | C23H22N2O2 |
| Molecular Weight | 358.441 |
| IUPAC Name | N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)naphthalene-2-carboxamide |
| Standard InChI | InChI=1S/C23H22N2O2/c1-2-13-25-21-11-10-20(15-18(21)9-12-22(25)26)24-23(27)19-8-7-16-5-3-4-6-17(16)14-19/h3-8,10-11,14-15H,2,9,12-13H2,1H3,(H,24,27) |
| Standard InChI Key | AVSOZGJNDGMHSY-UHFFFAOYSA-N |
| SMILES | CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Introduction
Chemical Structure and Physicochemical Properties
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide (CAS: 941991-06-6) belongs to the tetrahydroquinoline class, characterized by a partially saturated quinoline core fused with a naphthamide group. Its molecular formula is C23H22N2O2, with a molecular weight of 358.441 g/mol. The IUPAC name, N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)naphthalene-2-carboxamide, reflects its hybrid architecture.
Key Physicochemical Parameters
| Property | Value |
|---|---|
| logP (Partition Coefficient) | Not reported |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Polar Surface Area | 39.232 Ų |
| Solubility | Not available |
The compound’s SMILES string, CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3, reveals a propyl side chain at position 1 and a naphthamide moiety at position 6. The stereochemistry is achiral, simplifying synthetic routes.
Synthesis and Structural Analogues
While direct synthesis protocols for N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide remain undisclosed, related quinoline derivatives suggest plausible pathways. For example, 6H-1-benzopyrano[4,3-b]quinolin-6-ones are synthesized via ultrasound-assisted condensation of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with aromatic amines. Similarly, N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide could be synthesized through:
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Quinoline core formation via Skraup or Doebner-Miller reactions.
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Propylation at position 1 using propyl halides under basic conditions.
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Amidation at position 6 with naphthalene-2-carboxylic acid chloride.
Comparative Analysis of Tetrahydroquinoline Derivatives
Pharmacokinetic and Toxicity Considerations
No in vivo data exist for this compound, but its logP (estimated ~3.7) predicts moderate lipophilicity, favoring blood-brain barrier penetration . The polar surface area (39.232 Ų) suggests oral bioavailability, though the naphthamide group may limit aqueous solubility.
Applications and Future Directions
Drug Development
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Oncology: As a DNA intercalator or kinase inhibitor.
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Neurology: Potential use in neurodegenerative diseases due to predicted CNS penetration.
Agricultural Chemistry
Quinoline derivatives are explored as fungicides; this compound’s stability could aid crop protection formulations.
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